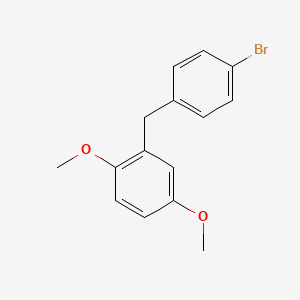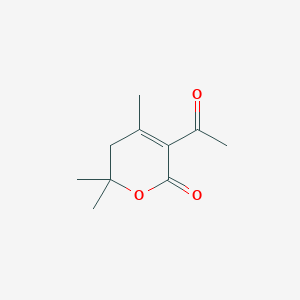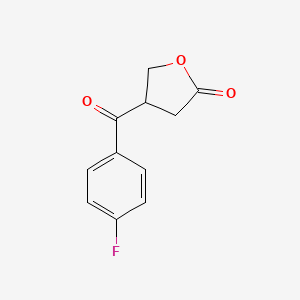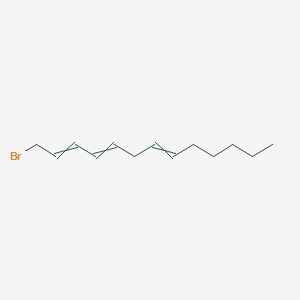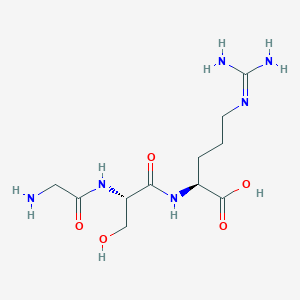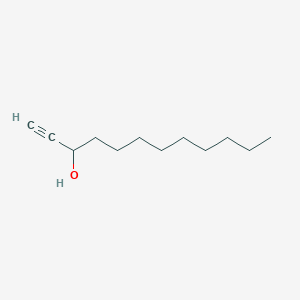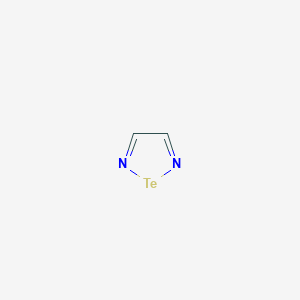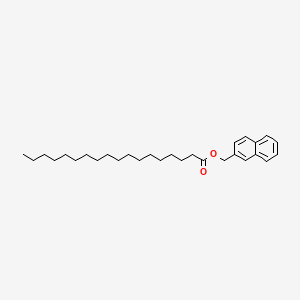
Naphthalen-2-ylmethyl Octadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-ylmethyl Octadecanoate is an organic compound that belongs to the ester class of chemicals It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and octadecanoic acid, a long-chain fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-2-ylmethyl Octadecanoate typically involves the esterification reaction between naphthalen-2-ylmethanol and octadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-2-ylmethyl Octadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic ring of the naphthalene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
Naphthalen-2-ylmethyl Octadecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the formulation of specialty chemicals and materials, such as lubricants and surfactants.
Mechanism of Action
The mechanism of action of Naphthalen-2-ylmethyl Octadecanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release naphthalen-2-ylmethanol and octadecanoic acid, which can then interact with various biological pathways. The aromatic ring of the naphthalene moiety can also participate in π-π interactions with other aromatic compounds, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-ylmethyl Acetate: Similar structure but with a shorter acyl chain.
Naphthalen-2-ylmethyl Palmitate: Similar structure but with a slightly shorter acyl chain.
Naphthalen-2-ylmethyl Laurate: Similar structure but with a much shorter acyl chain.
Uniqueness
Naphthalen-2-ylmethyl Octadecanoate is unique due to its long acyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity, making it suitable for applications in non-polar environments. Additionally, the combination of the naphthalene moiety and the long acyl chain provides a unique platform for studying various chemical and biological interactions.
Properties
CAS No. |
84849-01-4 |
|---|---|
Molecular Formula |
C29H44O2 |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
naphthalen-2-ylmethyl octadecanoate |
InChI |
InChI=1S/C29H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-29(30)31-25-26-22-23-27-19-17-18-20-28(27)24-26/h17-20,22-24H,2-16,21,25H2,1H3 |
InChI Key |
KIPGQGCHTHNMOH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


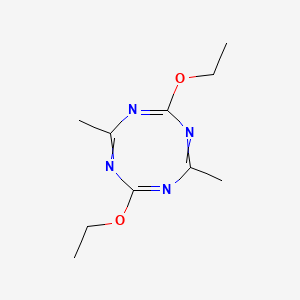
![Phenol, 3-[1-(cyclopropylmethyl)-1,2,5,6-tetrahydro-3-pyridinyl]-](/img/structure/B14411207.png)
![N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline](/img/structure/B14411209.png)
![1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate](/img/structure/B14411214.png)
![N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14411228.png)
